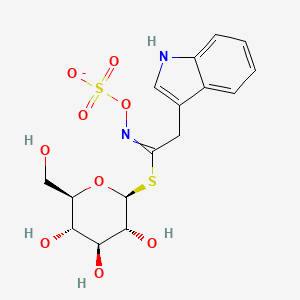
Glucobrassicin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucobrassicin(1-) is an indolylmethylglucosinolate that is the conjugate base of glucobrassicin, obtained by deprotonation of the sulfo group. It is a conjugate base of a glucobrassicin.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Glucobrassicin plays a significant role in plant defense mechanisms. It is involved in the plant's response to biotic stress, such as herbivore attacks and pathogen infections. Research indicates that glucobrassicin can act as a source of auxin, promoting root growth under drought conditions in Arabidopsis thaliana . This attribute is crucial for enhancing crop resilience to environmental stressors.
Table 1: Glucobrassicin Content in Various Crops
| Crop | Glucobrassicin Content (mg/kg) |
|---|---|
| Broccoli | 350-1300 |
| Brussels Sprouts | 200-800 |
| Kale | 100-500 |
| Pak Choy | 50-300 |
Nutritional Benefits
Glucobrassicin is known for its potential health benefits, particularly in cancer prevention. Upon hydrolysis, it produces indole-3-carbinol, which has been studied for its anti-carcinogenic properties. Research shows that this compound can modulate estrogen metabolism, potentially reducing the risk of hormone-related cancers such as breast and prostate cancer .
Case Study: Glucobrassicin and Cancer Prevention
A study investigated the effects of glucobrassicin on human prostate cancer cells. Results indicated that glucobrassicin-derived compounds could inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involves the activation of detoxification enzymes and modulation of estrogen receptor signaling pathways .
Medicinal Applications
The medicinal applications of glucobrassicin extend beyond cancer prevention. Its derivatives have shown promise in:
- Antioxidant Activity : Glucobrassicin has been linked to increased antioxidant enzyme activity, which helps protect cells from oxidative damage.
- Anti-inflammatory Effects : Studies suggest that glucobrassicin may reduce inflammation markers, providing potential therapeutic benefits for inflammatory diseases.
Table 2: Biological Activities of Glucobrassicin Derivatives
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Induction of Nrf2-dependent enzymes | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Apoptosis induction | Activation of caspase pathways |
Extraction and Formulation
Recent advancements in extraction techniques have improved the yield and stability of glucobrassicin-rich extracts. Sustainable methods using natural deep eutectic solvents (NADES) have been developed to extract glucosinolates while preserving their bioactivity . Such formulations are being explored for use in dietary supplements and functional foods.
Case Study: Broccoli Extracts Using NADES
A study demonstrated that broccoli extracts obtained using NADES not only preserved high levels of glucosinolates but also exhibited enhanced biological activity in vitro. The extracts showed potential for wound healing and skin regeneration, indicating their applicability in cosmetic formulations .
Eigenschaften
Molekularformel |
C16H19N2O9S2- |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
[[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/p-1/t11-,13-,14+,15-,16+/m1/s1 |
InChI-Schlüssel |
DNDNWOWHUWNBCK-JZYAIQKZSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















